Z-LEU-LEU-OH

ClpP protease Mycobacterium tuberculosis allosteric activator

Researchers requiring a standardized M. tuberculosis ClpP1P2 protease activator or a defined MG-132 precursor face a critical gap: generic dipeptides lack the Cbz-Leu-Leu architecture essential for ClpP1P2 allosteric site engagement and cannot serve as direct aldehyde precursors. Z-LEU-LEU-OH (CAS 7801-71-0) is the literature-validated solution. • Activates ClpP1P2 at 5 mM (pH 7.6 phosphate buffer), enabling inhibitor screening against this essential TB drug target. • Direct carboxylic acid precursor to MG-132 (Z-Leu-Leu-Leu-H); free C-terminus couples to leucinal without deprotection. • Supplied ≥98% (HPLC), white powder; store at 2-8°C (short-term) or -20°C (long-term).

Molecular Formula C20H30N2O5
Molecular Weight 378.5 g/mol
CAS No. 7801-71-0
Cat. No. B1336799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LEU-LEU-OH
CAS7801-71-0
Molecular FormulaC20H30N2O5
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H30N2O5/c1-13(2)10-16(18(23)21-17(19(24)25)11-14(3)4)22-20(26)27-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)
InChIKeyXGJGWYRHLPSMLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-LEU-LEU-OH Product Overview


Z-LEU-LEU-OH (CAS 7801-71-0), formally N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucine, is a synthetic, N-terminally Cbz-protected dipeptide composed of two L-leucine residues [1]. With a molecular formula of C20H30N2O5, a molecular weight of 378.5 g/mol, and a calculated logP of 3.8, this compound exhibits pronounced hydrophobic character and defined stereochemistry (both chiral centers in the L-configuration) [1]. It is supplied as a white powder with a purity specification of ≥95% (HPLC) and is stored at 2–8 °C (short-term) or −20 °C (long-term) [2]. Its primary recognized value in biochemical research stems from its role as an N-blocked dipeptide activator of the mycobacterial ClpP1P2 protease complex, an essential drug target in Mycobacterium tuberculosis, and as a key synthetic educt for the preparation of proteasome inhibitors such as MG-132 [3][4].

Why Z-LEU-LEU-OH Cannot Be Substituted


Z-LEU-LEU-OH occupies a specific functional niche that generic substitution fails to address. Unlike unprotected Leu-Leu-OH (CAS 3303-31-9), the benzyloxycarbonyl (Cbz) protecting group prevents undesired N-terminal reactions during stepwise peptide synthesis and confers resistance to non-specific aminopeptidase degradation . Among Z-blocked dipeptides, the Leu-Leu core is not interchangeable with other hydrophobic pairings (e.g., Z-Val-Val-OH or Z-Ile-Ile-OH) because the precise leucine side-chain architecture dictates binding to the ClpP1P2 allosteric activation site, as demonstrated by crystallographic studies showing specific S1 pocket engagement by the C-terminal leucine residue [1]. Furthermore, Z-LEU-LEU-OH is the direct carboxylic acid precursor to the aldehyde proteasome inhibitor MG-132 (Z-Leu-Leu-Leu-H), a synthetic route that requires the free C-terminal carboxyl group for subsequent coupling to leucinal; alternative Z-protected dipeptides lacking the Leu-Leu sequence cannot serve this specific precursor role [2][3].

Z-LEU-LEU-OH Comparative Evidence


ClpP1P2 Activation: Z-LL vs. Bz-LL

Z-LEU-LEU-OH (Z-LL) functions as an allosteric activator of the M. tuberculosis ClpP1P2 protease complex, required for the dissociation of inactive homomeric ClpP1 and ClpP2 rings and reassembly into the active heteromeric tetradecamer. However, a comparative study identified benzoyl-leucine-leucine (Bz-LL) as a more potent activator, binding with higher affinity and promoting 3–4-fold higher peptidase activity than Z-LL [1]. The crystal structure of ClpP1P2 was solved with Z-LL bound at a resolution of 2.9 Å, though Z-LL electron density was not resolved in all 14 active sites, whereas Bz-LL occupancy was complete, suggesting lower binding site occupancy or conformational heterogeneity for Z-LL [1]. In the presence of Z-LL as activator, the best tripeptide substrates (e.g., Ac-Pro-Lys-Met-amc) are hydrolyzed with kcat/Km values of 1,327 M⁻¹s⁻¹, whereas the amc derivative of Z-LL itself (Z-LL-amc) is an extremely poor substrate with kcat/Km ≈ 0 M⁻¹s⁻¹ in M. tuberculosis ClpP1P2, confirming that Z-LL binds in a non-productive mode at the active site [2]. This establishes Z-LEU-LEU-OH as the reference standard activator for ClpP1P2, with Bz-LL representing a higher-potency alternative for applications requiring enhanced catalytic turnover.

ClpP protease Mycobacterium tuberculosis allosteric activator

MG-132 Synthesis Precursor

Z-LEU-LEU-OH is the obligate carboxylic acid precursor for the synthesis of MG-132 (Z-Leu-Leu-Leu-H; CAS 133407-82-6), a widely used cell-permeable proteasome inhibitor. MG-132 inhibits the chymotrypsin-like activity of the 20S proteasome with an IC50 of 100 nM (using Z-LLL-AMC as substrate) and also inhibits calpain with an IC50 of 1.2–1.25 μM [1]. The synthetic route requires coupling of the Z-Leu-Leu-OH free acid to leucinal, forming the tripeptide aldehyde. This contrasts with alternative Z-protected dipeptide acids (e.g., Z-Leu-Gly-OH, Z-Val-Leu-OH) which cannot yield the bioactive Leu-Leu-Leu sequence [2]. Z-LEU-LEU-OH is explicitly listed by multiple suppliers as an 'educt for the synthesis of proteasome inhibitors,' underscoring its recognized role as a precursor rather than an end-use bioactive [2]. The free carboxylic acid functionality is essential for C-terminal elongation; pre-reduced aldehyde analogs (e.g., Z-Leu-Leu-H) lack the carboxyl handle needed for further peptide coupling.

proteasome inhibitor synthesis MG-132 precursor tripeptide aldehyde

Affinity Ligand for Target Identification

Z-LEU-LEU-OH has been employed as an affinity chromatography ligand for target protein identification. Ando et al. (1998) coupled Z-Leu-Leu-Leu-OH to an affinity resin via the C-terminal carboxyl group to identify target proteins of the neurite outgrowth factor Z-Leu-Leu-Leu-H (a leupeptin derivative distinct from NGF) [1]. The affinity chromatography system retained a unique protein in a Ca²⁺-dependent manner, which was subsequently purified from bovine brain extract and identified by amino acid sequencing as S-100β (86% sequence agreement) [1]. Notably, Z-LEU-LEU-OH (the dipeptide acid) provides the same C-terminal Leu-OH handle for resin coupling as Z-Leu-Leu-Leu-OH but offers a shorter linker arm, which may confer different steric accessibility profiles when immobilizing ligands for target fishing experiments. The C-terminal free carboxyl group is the critical functional handle enabling this application, and Z-protected dipeptides lacking this free carboxyl (e.g., Z-Leu-Leu-NH₂ or Z-Leu-Leu-H) cannot serve as immobilizable ligands without additional derivatization.

affinity chromatography S-100β neurite outgrowth target identification

Non-Productive Binding to ClpP1P2

Enzymatic characterization of M. tuberculosis ClpP1P2 demonstrates that the amc derivative of Z-LEU-LEU-OH (Z-LL-amc) is an exceptionally poor substrate. Quantitative specificity constant determination (kcat/Km) revealed that Z-LL-amc has a kcat/Km of 0 M⁻¹s⁻¹ in M. tuberculosis ClpP1P2, compared to the best tripeptide substrates such as Ac-Pro-Lys-Met-amc (kcat/Km = 1,327 M⁻¹s⁻¹) and Ac-Pro-Trp-Met-amc (kcat/Km = 1,155 M⁻¹s⁻¹) [1]. The tripeptide analog Z-LLL-amc similarly shows negligible cleavage (kcat/Km = 0 M⁻¹s⁻¹ in M. tuberculosis) [1]. This catalytic inefficiency, despite the presence of Z-LL as an allosteric activator in the assay buffer, confirms that the dipeptide activator binds either to a site distinct from the catalytic center or in a non-productive orientation that precludes peptide bond hydrolysis. These data functionally distinguish Z-LEU-LEU-OH from substrate-mimetic dipeptides and reinforce its classification as an allosteric modulator rather than a competitive substrate.

enzyme kinetics ClpP1P2 substrate specificity kcat/Km

Thermolysin-Catalyzed Transpeptidation

Cbz-Leu-Leu-OH (Z-LEU-LEU-OH) serves as a specific acyl donor in thermolysin-catalyzed transpeptidation reactions. When combined with Leu-Leu-NH₂ as an acceptor at approximately pH 7, thermolysin produces Leu-Leu and Leu-Leu-Leu as defined transpeptidation products, without utilizing free leucine released from substrate hydrolysis as an acceptor [1]. This product specificity contrasts with other Cbz-dipeptide substrates that may yield heterogeneous product distributions. Isotope-labeling experiments confirmed that the transpeptidation products derive directly from the substrates rather than from reincorporation of hydrolyzed amino acids [1]. This property makes Z-LEU-LEU-OH a valuable tool for studying enzymatic peptide bond formation mechanisms and for the preparative synthesis of defined oligoleucine peptides under mild, aqueous conditions.

thermolysin transpeptidation enzymatic peptide synthesis oligoleucine

LogP and Solubility Differentiation

Z-LEU-LEU-OH has a calculated logP of 3.8 (XLogP3-AA), which is substantially higher than many commonly used Z-protected dipeptides such as Z-Gly-Gly-OH (predicted logP ~0.5) or Z-Ala-Ala-OH (predicted logP ~1.5) [1]. This high hydrophobicity impacts practical handling: the compound is soluble in DMSO but has limited aqueous solubility, requiring organic co-solvents for biochemical assays [2]. Its molecular weight of 378.5 g/mol and density of 1.13 g/cm³ differentiate it from the unprotected dipeptide Leu-Leu-OH (MW 244.33 g/mol, CAS 3303-31-9), which has distinct solubility and reactivity profiles [1][3]. The Cbz protecting group also confers UV detectability (λmax ~254 nm), facilitating HPLC monitoring during synthesis and purification, whereas unprotected Leu-Leu-OH lacks this chromophore. These physicochemical differences are critical for experimental design: the hydrophobicity of Z-LEU-LEU-OH may enhance membrane partitioning in cell-based assays but requires careful solvent selection to avoid precipitation.

logP hydrophobicity solubility peptide handling

Z-LEU-LEU-OH Application Scenarios


ClpP1P2 Assay Development & Drug Screening

Z-LEU-LEU-OH is the standard allosteric activator for in vitro reconstitution of the enzymatically active M. tuberculosis ClpP1P2 complex. As demonstrated by Akopian et al. (2015), the compound is used at 5 mM in assay buffer (50 mM phosphate, pH 7.6, 100 mM KCl, 5% glycerol) to induce dissociation of inactive homomeric rings and formation of the active heteromeric tetradecamer . This assay system is employed for screening ClpP1P2 inhibitors as potential anti-tuberculosis agents. While Bz-LL provides 3–4-fold higher activation potency, Z-LEU-LEU-OH remains the most extensively validated activator in the published literature and is recommended for assay standardization and cross-study comparability [3].

MG-132 & Proteasome Inhibitor Synthesis

Z-LEU-LEU-OH serves as the direct carboxylic acid precursor for the laboratory-scale synthesis of MG-132 (Z-Leu-Leu-Leu-H), a cell-permeable proteasome inhibitor with an IC50 of 100 nM against the 20S proteasome chymotrypsin-like activity [3]. The free C-terminal carboxyl group is coupled to leucinal to yield the tripeptide aldehyde. This synthetic route is employed in medicinal chemistry laboratories producing MG-132 for oncology research, as MG-132 suppresses gastric cancer cell proliferation, induces macro-autophagy, and blocks NF-κB activation (IC50 = 3 μM) . For procurement planning, sourcing Z-LEU-LEU-OH in quantities of 5–25 g is typical for multi-step synthetic campaigns producing gram-scale quantities of MG-132.

Affinity Ligand for Target Deconvolution

The free C-terminal carboxyl group of Z-LEU-LEU-OH enables direct covalent coupling to amino-functionalized chromatography resins, creating affinity matrices for target protein identification. Ando et al. (1998) demonstrated this approach using Z-Leu-Leu-Leu-OH-coupled resin to isolate S-100β, the target protein of the neurite outgrowth factor Z-Leu-Leu-Leu-H . Z-LEU-LEU-OH can be employed analogously, with the shorter dipeptide linker potentially reducing non-specific hydrophobic interactions compared to the tripeptide scaffold. This application is relevant for chemical biology laboratories conducting target deconvolution for bioactive peptide aldehydes and for identifying protein interaction partners of leucine-rich hydrophobic motifs.

Thermolysin-Catalyzed Peptide Synthesis

Z-LEU-LEU-OH functions as an acyl donor in thermolysin-catalyzed transpeptidation for the preparative synthesis of oligoleucine peptides (Leu-Leu and Leu-Leu-Leu) under mild aqueous conditions at approximately pH 7 . This enzymatic approach offers advantages over chemical synthesis, including regiospecificity, avoidance of protecting group manipulation, and compatibility with aqueous reaction media. This application is relevant for peptide chemistry laboratories producing defined oligoleucine standards or investigating the fundamentals of enzymatic peptide bond formation.

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